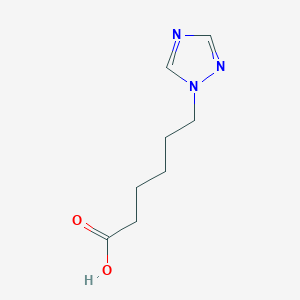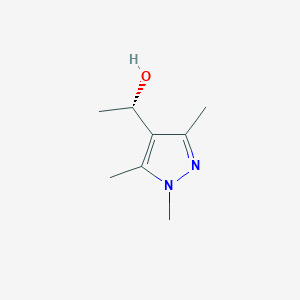
(S)-1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethan-1-ol is a chiral compound featuring a pyrazole ring substituted with three methyl groups and an ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base like potassium carbonate to introduce the three methyl groups at the 1, 3, and 5 positions.
Chiral Alcohol Formation: The final step involves the addition of an ethan-1-ol group to the pyrazole ring. This can be achieved through a Grignard reaction where a Grignard reagent, such as ethylmagnesium bromide, reacts with a suitable pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(S)-1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Electrophiles like halogens (Cl₂, Br₂)
Major Products
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Formation of alkanes
Substitution: Formation of halogenated pyrazole derivatives
科学研究应用
(S)-1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the ethan-1-ol moiety can participate in hydrogen bonding, influencing the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
(S)-1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)propan-1-ol: Similar structure but with a propan-1-ol group instead of ethan-1-ol.
(S)-1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)butan-1-ol: Similar structure but with a butan-1-ol group.
Uniqueness
(S)-1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethan-1-ol is unique due to its specific combination of a chiral center and a pyrazole ring with three methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C8H14N2O |
|---|---|
分子量 |
154.21 g/mol |
IUPAC 名称 |
(1S)-1-(1,3,5-trimethylpyrazol-4-yl)ethanol |
InChI |
InChI=1S/C8H14N2O/c1-5-8(7(3)11)6(2)10(4)9-5/h7,11H,1-4H3/t7-/m0/s1 |
InChI 键 |
QLXNNOQOYZJECH-ZETCQYMHSA-N |
手性 SMILES |
CC1=C(C(=NN1C)C)[C@H](C)O |
规范 SMILES |
CC1=C(C(=NN1C)C)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


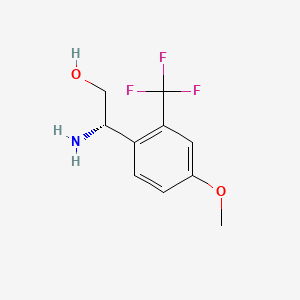
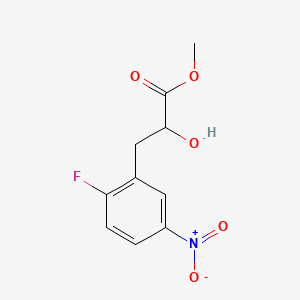
![3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoicacid](/img/structure/B13607922.png)

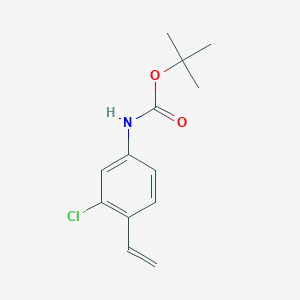




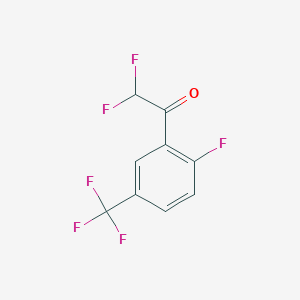
![5-(3-Bromopropyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B13607965.png)

